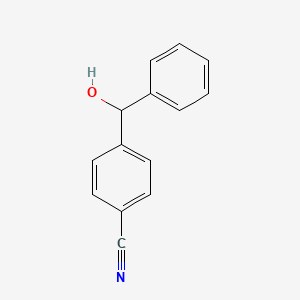

4-(Hydroxy(phenyl)methyl)benzonitrile

Description

The study of 4-(Hydroxy(phenyl)methyl)benzonitrile provides a window into the broader applications of functionalized aromatic compounds in synthetic chemistry. Its structure is a confluence of two important chemical classes, each contributing unique reactivity and synthetic potential.

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the benzonitrile (B105546) and the benzylic alcohol.

The benzonitrile group is a benzene (B151609) ring substituted with a cyano (-C≡N) functionality. The nitrile group is highly versatile and can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, and ketones, making it a valuable synthetic handle. nih.gov It is an important precursor in the formation of nitrogen-containing heterocyclic compounds through reactions like nucleophilic additions and cycloadditions. researchgate.net

The benzylic alcohol group consists of a hydroxyl group (-OH) attached to a carbon atom which is, in turn, bonded to a benzene ring (a phenylmethanol structure). byjus.compatsnap.com Like most alcohols, benzylic alcohols can react with carboxylic acids to form esters. wikipedia.org They can also be oxidized to form the corresponding aldehyde (benzaldehyde) or, with stronger oxidizing agents, a carboxylic acid (benzoic acid). patsnap.comchemicalbook.com The hydroxyl group can also be replaced in nucleophilic substitution reactions. patsnap.com The presence of the benzene ring stabilizes potential carbocation intermediates, influencing the reaction pathways.

The dual nature of this compound, containing both a reactive alcohol and a transformable nitrile, makes it a useful building block for creating more complex molecular architectures.

The use of molecules with structures analogous to this compound is rooted in one of the classic reactions of organic chemistry: the benzoin (B196080) condensation. First reported in 1832 by Justus von Liebig and Friedrich Wöhler during their work on bitter almond oil, this reaction involves the coupling of two aromatic aldehydes to form an α-hydroxyketone, a class of compounds known as benzoins. wikipedia.orgtestbook.com The cyanide-catalyzed version of this reaction was developed by Nikolay Zinin in the late 1830s. wikipedia.orgtestbook.com

The benzoin condensation was a foundational carbon-carbon bond-forming reaction in organic synthesis. testbook.comrsc.org It demonstrated a novel way to construct complex molecules from simpler aldehyde precursors. numberanalytics.com Historically, benzoins and their derivatives have served as crucial synthetic intermediates. testbook.com For example, the oxidation of benzoin yields benzil, which is used in the curing of polymer networks. testbook.com

This historical precedent established the importance of α-aryl-α-hydroxy carbonyl compounds and related structures as versatile building blocks. While not a direct product of a simple benzoin condensation, this compound shares the core structural feature of a hydroxyl group on a carbon adjacent to an aromatic ring, a motif whose synthetic utility has been recognized for nearly two centuries. The development of modern synthetic methods, such as the Grignard reaction, has provided more direct routes to asymmetrically substituted benzylic alcohols like this compound. A common laboratory-scale synthesis involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 4-cyanobenzaldehyde (B52832). orgsyn.orgorgsyn.org Another viable route is the catalytic reduction of 4-benzoylbenzonitrile. google.com

Academic and industrial inquiry into this compound focuses primarily on its role as a synthetic intermediate and a building block for more complex, often biologically active, molecules. While extensive literature on the compound as a final product is limited, its utility is evident from its appearance in synthetic pathways for pharmaceuticals and other fine chemicals. pharmaffiliates.com

The significance of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. For instance, the hydroxyl group can be esterified or used in a coupling reaction, while the nitrile group remains available for later transformation into an amine or carboxylic acid. This versatility makes it a valuable component in combinatorial chemistry and drug discovery programs.

Derivatives of this compound are noted in various fields. For example, related structures incorporating piperidine (B6355638) rings have been investigated as high-affinity menin-MLL inhibitors. Furthermore, compounds with similar structures, such as 2-[4-(Hydroxymethyl)phenyl]benzonitrile, are known as impurities of key pharmaceutical intermediates used in developing angiotensin II receptor antagonists. chemicalbook.com This underscores the importance of understanding the synthesis and reactivity of the core this compound structure for controlling purity in the production of active pharmaceutical ingredients.

The primary synthetic routes to this compound, such as the addition of phenylmagnesium bromide to 4-cyanobenzaldehyde or the reduction of 4-benzoylbenzonitrile, are subjects of ongoing research to improve yields, reduce byproducts, and develop more sustainable catalytic methods.

Below are key data points for the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 13391-47-4 |

| IUPAC Name | this compound |

Table 2: Properties of Precursor Compound 4-Benzoylbenzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉NO |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 1503-49-7 |

| Synonyms | 4-Cyanobenzophenone |

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₁NO |

| Benzaldehyde (B42025) | C₇H₆O |

| Benzoin | C₁₄H₁₂O₂ |

| Phenylmagnesium bromide | C₆H₅BrMg |

| 4-Cyanobenzaldehyde | C₈H₅NO |

| 4-Benzoylbenzonitrile | C₁₄H₉NO |

| Benzil | C₁₄H₁₀O₂ |

Structure

3D Structure

Properties

CAS No. |

13391-47-4 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-[hydroxy(phenyl)methyl]benzonitrile |

InChI |

InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H |

InChI Key |

OWRXYWOWZYCGKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of 4 Hydroxy Phenyl Methyl Benzonitrile

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The formation of 4-(Hydroxy(phenyl)methyl)benzonitrile is fundamentally a nucleophilic addition to a carbonyl group. The reaction mechanism, particularly in the context of its synthesis from 4-cyanobenzaldehyde (B52832) and a cyanide source, is understood to proceed through a base-catalyzed pathway. Early studies on cyanohydrin formation revealed that the reaction is reversible and significantly accelerated by the presence of a base, which generates the more nucleophilic cyanide ion (CN⁻) from hydrocyanic acid (HCN) pharmaffiliates.com.

The generally accepted mechanism involves the following key steps rsc.org:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 4-cyanobenzaldehyde), leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated, typically by a molecule of HCN, to yield the final cyanohydrin product and regenerate the cyanide ion, which continues the catalytic cycle.

This mechanism is supported by kinetic studies on the formation of various cyanohydrins, which often show a dependence on the concentration of both the carbonyl compound and the cyanide ion nih.gov.

Kinetic investigations into cyanohydrin formation provide crucial insights into the reaction mechanism and the factors influencing the reaction rate. For the formation of cyanohydrins in aqueous solution, the reaction is typically second-order, with the rate being dependent on the concentrations of the aldehyde and the cyanide ion nih.gov.

Table 1: Representative Kinetic Data for Cyanohydrin Formation

| Carbonyl Compound | Cyanide Source | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | HCN/CN⁻ | Aqueous Buffer | 1.13 x 10² M⁻¹s⁻¹ (for CN⁻ addition) | nih.gov |

| Acetaldehyde | HCN/CN⁻ | Aqueous Buffer | Varies with pH | nih.gov |

This table presents data for analogous cyanohydrin formation reactions to illustrate typical kinetic parameters. Specific data for this compound is not available.

Factors that influence the reaction rate include the electronic nature of the substituents on the aromatic ring of the aldehyde. The presence of an electron-withdrawing group, such as the cyano group in 4-cyanobenzaldehyde, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the cyanide ion.

Computational chemistry has been instrumental in elucidating the transition states and energy profiles for cyanohydrin formation. Theoretical studies, often employing Density Functional Theory (DFT), have modeled the reaction pathway and characterized the geometries and energies of intermediates and transition states organic-chemistry.org.

In a catalyzed reaction, such as one employing a chiral dipeptide catalyst, the transition state model suggests that the catalyst facilitates the delivery of the nucleophile to the aldehyde. This is often accompanied by specific interactions, such as hydrogen bonding and π-stacking, which lower the activation energy and can control the stereochemical outcome organic-chemistry.org. For example, in the cyclo[(S)-His-(S)-Phe] catalyzed hydrocyanation of aromatic aldehydes, a dimeric form of the catalyst is proposed to be the active species, where one imidazole (B134444) group delivers the nucleophile and another acts as an acid, with π-interactions providing favorable substrate binding organic-chemistry.org.

Table 2: Calculated Energy Barriers for Key Steps in a Catalyzed Cyanohydrin Formation

| Reaction Step | Catalyst System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| HCN to HNC Isomerization | Imidazole | B3LYP/6-31G* | Not specified, but catalyzed | organic-chemistry.org |

This table is based on theoretical studies of analogous cyanohydrin formation and is intended to be illustrative. Specific calculations for this compound were not found.

Stereochemical Considerations and Enantioselective Synthesis Pathways

The carbon atom bearing the hydroxyl and cyano groups in this compound is a stereocenter. Consequently, the synthesis of this compound from an achiral precursor like 4-cyanobenzaldehyde will result in a racemic mixture unless a chiral influence is present. The development of enantioselective methods for the synthesis of cyanohydrins is a significant area of research, as chiral cyanohydrins are valuable building blocks in organic synthesis nih.gov.

A variety of catalytic systems have been developed for the enantioselective addition of cyanide to aldehydes. These include:

Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins with high enantioselectivity patsnap.comorganic-chemistry.org. Both (R)- and (S)-selective HNLs are known, allowing for the synthesis of either enantiomer of the desired cyanohydrin organic-chemistry.org. The enantioselective synthesis of various cyanohydrins, including those from substituted benzaldehydes, has been achieved using immobilized HNLs researchgate.net.

Organocatalysis: Small organic molecules, such as chiral peptides and amino thiourea (B124793) derivatives, have been shown to catalyze the enantioselective cyanosilylation of aldehydes and ketones organic-chemistry.orgbldpharm.com. These catalysts typically function by activating the electrophile (the aldehyde) and/or the nucleophile (the cyanide source) through non-covalent interactions.

Metal-Based Catalysis: Chiral metal complexes, such as those based on titanium, aluminum, and vanadium, have been successfully employed as catalysts for the asymmetric addition of cyanide to aldehydes bldpharm.comnih.gov. These catalysts often act as Lewis acids, coordinating to the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon and creating a chiral environment to direct the nucleophilic attack.

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) in the synthesis of chiral cyanohydrins.

Role of Solvation and Catalysis in Reaction Outcomes

Solvation plays a critical role in the kinetics, thermodynamics, and stereoselectivity of chemical reactions, including the synthesis of this compound. The solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate and equilibrium position.

In the context of enantioselective synthesis, the solvent can have a profound impact on the stereochemical outcome. The interaction between the solvent and the catalyst-substrate complex can alter the energies of the diastereomeric transition states, leading to changes in enantioselectivity. For instance, in some catalytic systems, non-polar solvents have been found to be optimal for achieving high enantioselectivities, potentially because they minimize competing interactions with the catalyst and promote the desired catalyst-substrate interactions organic-chemistry.org.

Catalysis is central to controlling the reaction outcomes in the synthesis of this compound. As discussed, catalysts are essential for accelerating the reaction rate and, in the case of chiral catalysts, for inducing enantioselectivity. The catalyst can function through various modes of activation, including:

Lewis Acid Catalysis: Activation of the aldehyde by coordination to a metal center.

Brønsted Acid/Base Catalysis: Activation of the nucleophile or stabilization of intermediates through proton transfer.

Bifunctional Catalysis: Simultaneous activation of both the electrophile and the nucleophile.

The interplay between the solvent and the catalyst is a key consideration in optimizing the synthesis of this compound, particularly for achieving high yields and enantioselectivities.

Theoretical and Computational Chemistry Studies of 4 Hydroxy Phenyl Methyl Benzonitrile

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-(Hydroxy(phenyl)methyl)benzonitrile, DFT calculations would be invaluable for optimizing the molecular geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles could be precisely determined.

Furthermore, DFT is used to calculate electronic properties that govern reactivity. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. A hypothetical table of such calculated parameters is presented below to illustrate the expected outputs of such a study.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, while often more computationally intensive than DFT, can provide highly accurate electronic structure information. These "from the beginning" calculations are based solely on the principles of quantum mechanics. For this compound, methods like Hartree-Fock (HF) followed by post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction) could offer a more detailed picture of electron correlation effects, which are important for accurately describing the molecule's behavior.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of this compound over time.

Conformational Analysis and Energy Landscapes

The presence of a rotatable bond between the benzylic carbon and the phenyl ring, as well as the hydroxyl group, means that this compound can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, highlighting the low-energy (and thus more likely) conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Value | 0.00 |

| 2 | Value | Value |

Note: This table illustrates potential results from a conformational analysis.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations could be employed to study how multiple molecules of this compound interact with each other and with solvent molecules. The hydroxyl and nitrile groups are capable of forming hydrogen bonds, which would likely play a significant role in its aggregation behavior and crystal packing. MD simulations can predict how these molecules might arrange themselves in a condensed phase, providing insights into potential solid-state properties.

Computational Prediction of Spectroscopic Signatures

Computational methods are also crucial for predicting and interpreting spectroscopic data. For this compound, this would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies corresponding to different functional groups (e.g., the C≡N stretch of the nitrile, the O-H stretch of the hydroxyl group).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulating the electronic transitions to predict the wavelengths of maximum absorption.

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Value |

| ¹³C NMR | Chemical Shift (ppm) | Value |

| IR | C≡N Stretch (cm⁻¹) | Value |

| IR | O-H Stretch (cm⁻¹) | Value |

Note: These are representative data points that would be the outcome of computational spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for the structural elucidation of molecules. By employing quantum mechanical calculations, it is possible to compute the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts (δ). These predicted shifts, when compared with experimental data, can help confirm or determine the chemical structure, stereochemistry, and conformational preferences of a compound.

The most common method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). The accuracy of the prediction depends significantly on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)). The process involves first optimizing the molecular geometry of the compound of interest, in this case, this compound, to find its lowest energy conformation. Following geometry optimization, the NMR shielding constants are calculated for this stable structure.

For a comprehensive analysis, it is often necessary to consider the effects of the solvent, as experimental NMR spectra are typically recorded in solution. Solvation effects can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which approximates the solvent as a continuous medium with a specific dielectric constant.

A detailed computational study on this compound would involve calculating the ¹H and ¹³C NMR chemical shifts. These theoretical values would then be compared against experimentally obtained spectra. A strong correlation between the predicted and experimental chemical shifts would provide high confidence in the assigned structure of the molecule.

However, a thorough search of the scientific literature and chemical databases did not yield specific experimental or pre-calculated theoretical ¹H and ¹³C NMR data for this compound. The following tables are presented as a template for how such comparative data would be structured.

Table 1: Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for this compound (No experimental or theoretical data found in the searched literature)

| Atom Number | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |

|---|---|---|

| H (methine) | Data not available | Data not available |

| H (hydroxyl) | Data not available | Data not available |

| H (phenyl ring) | Data not available | Data not available |

| H (benzonitrile ring) | Data not available | Data not available |

Table 2: Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (No experimental or theoretical data found in the searched literature)

| Atom Number | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |

|---|---|---|

| C (methine) | Data not available | Data not available |

| C (cyano) | Data not available | Data not available |

| C (phenyl ring) | Data not available | Data not available |

| C (benzonitrile ring) | Data not available | Data not available |

Vibrational Frequency Calculations (Infrared and Raman)

Similar to NMR predictions, DFT calculations are the standard approach for computing vibrational frequencies. The process begins with the optimization of the molecular geometry to an energy minimum. Subsequently, a frequency calculation is performed on the optimized structure. This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The value of the scaling factor is dependent on the level of theory (functional and basis set) used.

A complete computational study for this compound would report the calculated IR and Raman active vibrational modes, their frequencies, and their corresponding intensities. These theoretical spectra can then be compared with experimental FTIR and FT-Raman spectra to facilitate the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups (e.g., O-H, C≡N, C-H, C=C).

Despite a comprehensive search, specific experimental or theoretical vibrational frequency data for this compound could not be located in the available scientific literature. The tables below are structured to illustrate how such a comparative analysis would be presented.

Table 3: Theoretical and Experimental Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound (No experimental or theoretical data found in the searched literature)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

| C-H bend | Data not available | Data not available |

Table 4: Theoretical and Experimental Raman Vibrational Frequencies (cm⁻¹) for this compound (No experimental or theoretical data found in the searched literature)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

| C-H bend | Data not available | Data not available |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers a foundational view of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.

For 4-(Hydroxy(phenyl)methyl)benzonitrile, the expected ¹H NMR signals would include a singlet for the methine proton (CH-OH), a signal for the hydroxyl proton (OH), and distinct multiplets for the aromatic protons of the phenyl and benzonitrile (B105546) rings. Similarly, the ¹³C NMR would show signals for the methine carbon, the carbon bearing the nitrile group, the nitrile carbon itself, and the various aromatic carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine CH | 5.8 - 5.9 | 75 - 77 |

| Hydroxyl OH | 2.2 - 2.5 (variable) | - |

| Phenyl Ring CHs | 7.2 - 7.4 | 126 - 129 |

| Benzonitrile Ring CHs | 7.4 - 7.7 | 127 - 133 |

| Quaternary C (Phenyl) | - | 143 - 144 |

| Quaternary C (Benzonitrile) | - | 147 - 148 |

| C-CN | - | 110 - 112 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions. A cross-peak between the methine proton and the hydroxyl proton may also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

Since this compound possesses a stereocenter at the benzylic carbon, determining its absolute configuration is essential. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this assignment. nih.gov

The compound is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral reagents, to form two diastereomeric esters. nih.gov These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center for both the (R)- and (S)-CDA derivatives, the absolute configuration of the original alcohol can be determined based on established models. researchgate.net

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound, as each unique formula has a specific theoretical exact mass. For this compound, the molecular formula is C₁₄H₁₁NO, which corresponds to a monoisotopic mass of 209.084064 Da. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition and distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

Under electron ionization (EI), the mass spectrum of this compound would exhibit a characteristic fragmentation pattern.

Molecular Ion (M⁺·): A peak corresponding to the intact molecule with one electron removed would be observed at m/z 209.

Key Fragmentation Pathways: Cleavage of the bonds adjacent to the hydroxyl group is expected. A primary fragmentation would be the loss of the phenyl group (C₆H₅•) to form a stable benzylic cation at m/z 132 ([C₈H₆NO]⁺). Another significant fragmentation would involve the cleavage of the C-C bond to generate the benzoyl cation ([C₇H₅O]⁺) at m/z 105 and the benzonitrile radical cation ([C₇H₅N]⁺·) at m/z 103. Loss of water (H₂O) from the molecular ion can also occur.

Interactive Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 209 | [C₁₄H₁₁NO]⁺· (Molecular Ion) |

| 132 | [M - C₆H₅]⁺ |

| 105 | [C₇H₅O]⁺ |

| 103 | [C₇H₅N]⁺· |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. A sharp, strong absorption around 2220-2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, meaning some vibrations may be strong in one technique and weak or absent in the other. For this compound, the C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum, often around 2230 cm⁻¹. researchgate.netresearchgate.net The symmetric breathing modes of the aromatic rings typically give rise to strong Raman signals.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Nitrile (C≡N) | Stretching | 2220 - 2230 (sharp, strong) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Functional Group Identification Methodologies

The initial step in characterizing this compound involves the identification of its key functional groups: a hydroxyl group (-OH), a phenyl group (-C₆H₅), a benzonitrile moiety (-C₆H₄C≡N), and a benzylic C-H group. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are instrumental in this process.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, with different functional groups absorbing infrared radiation at characteristic frequencies. For this compound, the IR spectrum is expected to exhibit several key absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The nitrile (C≡N) group has a very characteristic sharp absorption in the 2260-2220 cm⁻¹ region ucla.edu. The aromatic C-H stretching vibrations of the two phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the benzylic methine group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1600-1475 cm⁻¹ range uc.edu.

Illustrative IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3400 (broad) | Strong | O-H stretch | Hydroxyl |

| ~3060 | Medium | Aromatic C-H stretch | Phenyl/Benzonitrile |

| ~2920 | Weak | Aliphatic C-H stretch | Benzylic CH |

| ~2230 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1600, 1490, 1450 | Medium-Weak | C=C stretch | Aromatic Rings |

| ~1220 | Strong | C-O stretch | Secondary Alcohol |

| ~1050 | Strong | C-O stretch | Secondary Alcohol |

Note: This table is illustrative and based on typical absorption frequencies for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the two rings would appear in the downfield region, typically between 7.0 and 7.8 ppm. The protons on the para-substituted benzonitrile ring would likely appear as two distinct doublets due to their symmetric arrangement. The protons on the unsubstituted phenyl ring would show a more complex multiplet pattern. The benzylic proton (CH-OH) would resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 5.5-6.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration, typically appearing between 2.0 and 5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom. The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm range. The carbons of the aromatic rings would resonate between 120 and 150 ppm, with the carbon attached to the nitrile group (ipso-carbon) and the carbon attached to the hydroxyl-bearing carbon showing distinct shifts. The benzylic carbon (CH-OH) would appear in the 70-80 ppm region.

Illustrative NMR Data Table for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |

| ~7.6 | d | ~145 | Aromatic C (quaternary) |

| ~7.4 | d | ~140 | Aromatic C (quaternary) |

| ~7.3-7.2 | m | ~132 | Aromatic CH |

| ~5.8 | s | ~128 | Aromatic CH |

| ~4.5 (broad) | s | ~127 | Aromatic CH |

| ~118 | Nitrile (C≡N) | ||

| ~112 | Aromatic C (quaternary) |

Note: This table is illustrative and based on typical chemical shifts for the structural motifs present. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (molecular weight: 209.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 209. Common fragmentation patterns for benzylic alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of stable benzylic cations. The presence of the benzonitrile and phenyl groups would lead to characteristic fragment ions such as the phenyl cation (m/z 77) and the cyanophenyl cation (m/z 102).

Conformation-Sensitive Vibrational Modes Analysis

The molecule of this compound possesses conformational flexibility, primarily due to the rotation around the C-C single bonds connecting the methine carbon to the two aromatic rings. Different spatial arrangements of these rings relative to each other (conformers) can be studied using vibrational spectroscopy, as certain vibrational modes are sensitive to these conformational changes.

Furthermore, the O-H stretching vibration, while primarily indicative of hydrogen bonding, can also be sensitive to the intramolecular environment. In certain conformations, the hydroxyl group may form a weak intramolecular interaction with the π-electron system of one of the aromatic rings, leading to a subtle shift in its stretching frequency.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra of various conformers with the experimental spectrum, it is possible to deduce the predominant conformation(s) of the molecule in a given state (e.g., in solution or in the solid state).

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and precise determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Principles

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering carleton.edu. The technique is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal. Constructive interference of the diffracted X-rays occurs at specific angles, which are dictated by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction carleton.edu.

By rotating the crystal and collecting the diffraction data from all possible orientations, a three-dimensional map of the electron density within the unit cell can be constructed. From this electron density map, the positions of the individual atoms can be determined with high precision, allowing for the complete elucidation of the molecular structure in the crystalline state.

Illustrative Crystallographic Data Table for a Diarylmethanol Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.891 |

| c (Å) | 18.456 |

| β (°) | 98.76 |

| Volume (ų) | 1087.9 |

| Z | 4 |

Note: This table presents hypothetical data for a molecule with a similar structure to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, most significantly in the case of this compound, hydrogen bonding.

In the solid state, it is expected that the hydroxyl groups of adjacent molecules will engage in intermolecular O-H···O or O-H···N hydrogen bonds. These interactions can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks. The specific hydrogen bonding pattern will depend on the steric and electronic properties of the molecule and the crystallization conditions.

The analysis of the crystal structure of this compound would involve a detailed examination of these hydrogen bonding interactions, including the distances and angles between the donor, hydrogen, and acceptor atoms. This information is crucial for understanding the stability of the crystal lattice and can influence the physical properties of the solid material, such as its melting point and solubility.

Illustrative Hydrogen Bond Data Table

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···O | 0.82 | 1.98 | 2.78 | 165 |

Note: This table provides representative hydrogen bond parameters to illustrate the data obtained from a crystallographic analysis.

Emerging Applications and Interdisciplinary Research Prospects Involving 4 Hydroxy Phenyl Methyl Benzonitrile

Role in Advanced Materials Science Research

The distinct molecular architecture of 4-(Hydroxy(phenyl)methyl)benzonitrile and its derivatives makes them attractive candidates for the development of advanced materials. The interplay between the electron-withdrawing nitrile group and the phenyl and hydroxyl moieties can give rise to unique optical, thermal, and electronic properties.

Researchers are exploring benzonitrile (B105546) derivatives for applications in materials science, including the creation of novel liquid crystals and components for Organic Light-Emitting Diodes (OLEDs). ontosight.ai The rigid benzonitrile backbone combined with other functional groups can lead to materials with tailored thermal and optical characteristics. For instance, compounds with similar structures are known to possess luminescent properties that are highly desirable for OLED technology. ontosight.ai

The field of advanced materials often leverages molecules that exhibit stimuli-responsive behavior. Studies on multifunctional benzonitrile derivatives have revealed properties such as Thermally Activated Delayed Fluorescence (TADF) and mechanofluorochromic luminescence (MCL), where the material's color changes in response to mechanical stress. rsc.org These characteristics are crucial for developing smart materials for sensors, displays, and data storage. The potential for this compound to serve as a building block for such materials is an active area of investigation.

Table 1: Potential Material Science Applications of Benzonitrile Derivatives

| Application Area | Relevant Property | Structural Feature Contribution |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, TADF | Benzonitrile (electron-acceptor), Phenyl rings (donor/chromophore) |

| Liquid Crystals | Anisotropic molecular shape, Thermal stability | Rigid benzonitrile backbone |

| Mechanofluorochromic Materials | Changes in solid-state packing | Intermolecular interactions influenced by hydroxyl and nitrile groups |

| Molecular Sensors | Host-guest recognition | Defined cavity and functional groups for binding |

Catalysis and Ligand Design Research

In the field of coordination chemistry and catalysis, the design of effective ligands is paramount. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. This compound possesses key functional groups—the hydroxyl (-OH) and nitrile (-C≡N) groups—that can act as coordination sites for a wide variety of transition metals. nih.gov

The hydroxyl group can be deprotonated to form an alkoxide, which is a strong binding site for metal ions, while the nitrogen atom of the nitrile group has a lone pair of electrons that can also coordinate to a metal center. This dual functionality allows the molecule to act as a bidentate or bridging ligand, creating stable metal complexes. Research on Schiff base compounds, which can be synthesized from hydroxyl- and amine-containing precursors, shows that their metal complexes have significant applications in catalysis, such as in oxidation reactions. nih.gov The structure of this compound makes it a suitable precursor for synthesizing novel Schiff base or other types of ligands. For example, terpyridine ligands containing a hydroxyphenyl group are of great interest for their ability to form stable complexes with transition metals. researchgate.net

The catalytic activity of such complexes is highly dependent on the nature of the metal ion and the coordination environment provided by the ligand. By modifying the structure of this compound, researchers can fine-tune the electronic and steric properties of the resulting ligand to optimize the performance of the catalyst for specific chemical transformations.

Table 2: Potential of this compound in Ligand Design

| Ligand Type | Potential Metal Ions | Potential Catalytic Application |

|---|---|---|

| Schiff Base Ligands | Co(II), Ni(II), Cu(II), Fe(III) | Oxidation, Reduction |

| Terpyridine Analogues | Fe(II), Co(II), Ru(II) | Electrocatalysis, Photocatalysis |

| Simple Coordination Complexes | Zn(II), Mn(II) | Polymerization, C-C bond formation |

Intermediates in the Synthesis of Complex Organic Molecules

The chemical reactivity of its functional groups makes this compound a valuable intermediate or building block in organic synthesis. The hydroxyl group can undergo a variety of reactions, including oxidation, esterification, and etherification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to entirely different classes of compounds.

The versatility of this compound is demonstrated by its use in the synthesis of other molecules. For example, the hydroxyl group can be oxidized to a ketone, yielding 4-cyanobenzophenone. molbase.com It can also be substituted, for instance with a chlorine atom, to produce 4-[chloro(phenyl)methyl]benzonitrile. molbase.com Furthermore, the entire hydroxyl group can be removed through reduction to give 4-benzylbenzonitrile. molbase.com These transformations highlight the role of this compound as a key precursor, allowing synthetic chemists to access a range of more complex molecular structures. Benzonitrile itself is a precursor for synthesizing compounds like benzoic acid, benzylamine, and various dyes and pharmaceutical intermediates. researchgate.net

Table 3: Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | Oxidizing agent (e.g., PCC, KMnO₄) | 4-Cyanobenzophenone molbase.com |

| Nucleophilic Substitution | Chlorinating agent (e.g., SOCl₂) | 4-[Chloro(phenyl)methyl]benzonitrile molbase.com |

| Reduction | Reducing agent (e.g., H₂/Pd) | 4-Benzylbenzonitrile molbase.com |

| Hydrolysis of Nitrile | Acid or base | 4-(Hydroxy(phenyl)methyl)benzoic acid |

| Reduction of Nitrile | Reducing agent (e.g., LiAlH₄) | 4-(Aminomethyl)phenyl)(phenyl)methanol |

Photophysical and Electronic Structure Investigations

The electronic structure of this compound is of fundamental interest due to the presence of both electron-donating (hydroxyl, phenyl) and electron-withdrawing (benzonitrile) components. This "donor-acceptor" characteristic can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation. In such molecules, the absorption of light can cause an electron to move from the donor part of the molecule to the acceptor part, creating a charge-separated excited state.

The study of the photophysical properties of related molecules provides insight into the potential of this compound. For example, comparative studies on m-hydroxyphenyl-substituted porphyrins have detailed their absorption and fluorescence spectra, fluorescence quantum yields (Φf), and triplet state quantum yields (ΦT). rsc.org Similarly, extensive research on donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds has explored their solid-state photophysical properties for applications in OLEDs. rsc.orgresearchgate.net These studies investigate how molecular structure and solid-state packing influence emission characteristics. rsc.org

Investigations into this compound would likely involve measuring its absorption and emission spectra in various solvents to understand its electronic transitions. Computational studies could complement experimental work by modeling the molecule's frontier molecular orbitals (HOMO and LUMO) to visualize the charge transfer characteristics of its excited states. Understanding these fundamental properties is crucial for designing new molecules with specific photophysical behaviors for applications in electronics and photonics.

Table 4: Key Photophysical Parameters Investigated in Related Benzonitrile Compounds

| Parameter | Description | Significance |

|---|---|---|

| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | Indicates the energy of electronic transitions. |

| Emission Maximum (λ_em) | Wavelength of maximum light emission (fluorescence/phosphorescence). | Characterizes the color and energy of emitted light. |

| Fluorescence Quantum Yield (Φ_f) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Excited State Lifetime (τ) | The average time the molecule stays in an excited state. | Influences the probability of different de-excitation pathways. |

| Stokes Shift | The difference in energy between absorption and emission maxima. | Relates to the structural relaxation in the excited state. |

Future Research Directions and Unaddressed Challenges in 4 Hydroxy Phenyl Methyl Benzonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of cyanohydrins, including 4-(hydroxy(phenyl)methyl)benzonitrile, often involves the use of hazardous reagents like hydrogen cyanide. A primary challenge and a significant area for future research is the development of greener and more sustainable synthetic methods.

Biocatalysis: A particularly promising approach is the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the enantioselective addition of cyanide to aldehydes, offering a route to chiral cyanohydrins under environmentally benign conditions. Future work could focus on identifying or engineering HNLs with high specificity and activity for the synthesis of this compound. The immobilization of these enzymes could also be explored to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. The use of cyanohydrins as cyano sources in biocatalytic reactions is another innovative and safer approach to the synthesis of chiral β-hydroxy nitriles.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of this compound could enable the use of hazardous reagents in a more controlled and safer manner. Furthermore, enzymatic cascade reactions in a flow-based system could allow for the multi-step synthesis of derivatives of this compound in a continuous and efficient process.

Alternative Cyanide Sources and Catalysts: Research into alternative, less toxic cyanide sources is crucial for the development of safer synthetic protocols. Additionally, the exploration of novel, highly efficient, and recyclable catalysts for the cyanation reaction is an active area of investigation. This includes the development of both homogeneous and heterogeneous catalysts that can operate under mild conditions with high selectivity.

| Sustainable Synthetic Approach | Key Advantages | Future Research Focus |

|---|---|---|

| Biocatalysis (e.g., using HNLs) | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of novel HNLs, enzyme immobilization techniques. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. | Development of integrated flow systems for multi-step syntheses, optimization of reaction parameters in microreactors. |

| Alternative Reagents and Catalysts | Reduced toxicity, improved catalyst recyclability and efficiency. | Exploration of non-toxic cyanide sources, design of novel homogeneous and heterogeneous catalysts. |

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is largely dictated by its three key functional groups: the nitrile, the benzylic hydroxyl group, and the two aromatic rings. While some of the fundamental reactions of these groups are well-established, their interplay within this specific molecular framework presents opportunities for discovering novel transformations.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. Future research could explore novel and selective methods for these transformations in the context of this compound. For instance, developing catalytic methods for the partial reduction of the nitrile to an imine, which could then be trapped with a nucleophile, would open up new avenues for derivatization.

Reactions at the Benzylic Position: The benzylic hydroxyl group is another key site for chemical modification. Its conversion to other functional groups through substitution or elimination reactions is a potential area for further investigation. A particularly interesting and underexplored reaction is the Ritter reaction, where the benzylic alcohol reacts with a nitrile in the presence of a strong acid to form an N-benzylamide. Investigating the intramolecular and intermolecular versions of this reaction with this compound could lead to the synthesis of novel heterocyclic structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.